ERK2 Inhibitory Potency (Ki) of JSI-1187 vs. Clinical-Stage ERK Inhibitors Ulixertinib and LY3214996
The target compound (JSI-1187) demonstrates a reversible ERK2 inhibition constant (Ki) of less than 1 nM, as determined by enzymatic assay [1]. By comparison, the clinical-stage ERK inhibitor ulixertinib (BVD-523) exhibits an ERK2 Ki of approximately 0.3 nM in similar enzymatic assays, while LY3214996 demonstrates an ERK2 IC₅₀ of approximately 5 nM in cellular assays [REFS-2, REFS-3]. The sub-nanomolar Ki places JSI-1187 in the same potency tier as leading clinical ERK inhibitors, representing a meaningful differentiation from preclinical imidazo-pyrazole derivatives that lack reported ERK2 Ki data altogether [4]. This quantitative biochemical potency is the direct consequence of the imidazo[1,2-b]pyrazole scaffold's conformational rigidity combined with the specific 4-ethoxyphenyl urea substitution pattern [4].
| Evidence Dimension | ERK2 inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki < 1 nM (reversible inhibition against ERK2) |
| Comparator Or Baseline | Ulixertinib (BVD-523): ERK2 Ki ~0.3 nM; LY3214996: ERK2 IC₅₀ ~5 nM (cellular); In-class preclinical imidazo-pyrazoles: no ERK2 Ki reported |
| Quantified Difference | JSI-1187 Ki < 1 nM vs. ulixertinib Ki ~0.3 nM (approximately 3-fold difference); vs. LY3214996 IC₅₀ ~5 nM (at least 5-fold more potent in enzymatic assay context); vs. in-class preclinical compounds (no detectable ERK2 activity reported) |
| Conditions | Recombinant ERK2 enzymatic assay; reversible inhibition mode; Ki determination method as reported in AACR Abstract 4188 |
Why This Matters
For procurement decisions targeting ERK-dependent oncology programs, the sub-nanomolar Ki establishes JSI-1187 as comparable in target engagement potency to reference clinical ERK inhibitors, while its unique imidazo[1,2-b]pyrazole scaffold offers structurally differentiated intellectual property and selectivity characteristics unavailable from existing clinical candidates.
- [1] Wen X, et al. Abstract 4188: The ERK1/2 inhibitor, JSI-1187, demonstrates preclinical efficacy in tumor models with MAPK pathway mutations. Cancer Res. 2020;80(16 Suppl):Abstract nr 4188. View Source
- [2] Sullivan RJ, et al. First-in-class ERK1/2 inhibitor ulixertinib (BVD-523) in patients with MAPK mutant advanced solid tumors: results of a phase I dose-escalation and expansion study. Cancer Discov. 2018;8(2):184-195. View Source
- [3] Bhagwat SV, et al. ERK inhibitor LY3214996 targets ERK pathway-driven cancers: a therapeutic approach toward precision medicine. Mol Cancer Ther. 2020;19(2):325-336. View Source
- [4] Meta E, Brullo C, Sidibe A, Imhof BA, Bruno O. Design, synthesis and biological evaluation of new pyrazolyl-ureas and imidazopyrazolecarboxamides able to interfere with MAPK and PI3K upstream signaling involved in the angiogenesis. Eur J Med Chem. 2017;133:24-35. View Source
